Rubidazone is an anthracycline antibiotic that has been extensively studied for its therapeutic potential, particularly in the treatment of various forms of leukemia. As a derivative of daunorubicin, rubidazone has been evaluated in clinical settings for its efficacy and safety profile. The studies provided have explored the use of rubidazone in different combinations and dosages, aiming to optimize its therapeutic effects while minimizing adverse outcomes1345678910.
Rubidazone functions by intercalating into DNA, thereby inhibiting the activity of DNA polymerase alpha, a key enzyme in DNA replication. This preferential inhibition of DNA polymerase alpha over other polymerases, such as DNA polymerase beta, is thought to contribute to the cell cycle-specific action of rubidazone, making it particularly effective against rapidly dividing cancer cells10. Additionally, rubidazone has been shown to induce a G2-block in the cell cycle, with its effects being concentration and incubation time-dependent7. The kinetic response pattern of rubidazone is similar to that of adriamycin, another anthracycline antibiotic, but with a distinct phase-dependent sensitivity7.
Rubidazone has been used in combination with other chemotherapeutic agents, such as cytosine arabinoside, vincristine, and prednisone (ROAP), to treat patients over 50 years of age with AML. Studies have shown that this combination can lead to complete hematologic and clinical remission in a significant proportion of patients, although factors such as antecedent hematologic disorders, male sex, and absence of Auer rods can negatively impact the likelihood of achieving remission12. The use of rubidazone in combination with cytosine arabinoside has also been tested in patients experiencing their first relapse of AML, with a complete remission rate of 54%5.
Rubidazone has demonstrated effectiveness in inducing remission in patients with acute lymphoblastic leukemia (ALL), acute monoblastic leukemia, and non-Hodgkin lymphoma. It has also been compared to daunorubicin and adriamycin in terms of therapeutic efficacy, with results suggesting that rubidazone may induce higher rates of complete remission than other drugs used alone4. In hairy cell leukemia, rubidazone treatment has led to complete and partial remissions, although intensive supportive care was required due to prolonged myelosuppression6.
Comparative studies of rubidazone with daunomycin and adriamycin have been conducted to evaluate their pharmacological profiles and therapeutic effects. Rubidazone's initial plasma levels were higher than those of the other two drugs, and it showed a mixed pattern of in vitro uptake into leukemic cells. Despite a rapid decrease in fluorescence retention in vivo, rubidazone's therapeutic effects were comparable to those of daunomycin and slightly less than those of adriamycin9.
Rubidazone has been evaluated for its differential toxicity, particularly in comparison to adriamycin. Studies using the spleen colony assay system in mice have indicated that rubidazone has a similar therapeutic index to adriamycin but is associated with decreased toxicity to cardiac muscle cells, making it a promising alternative for the treatment of human malignancies8.
CAS No.: 4696-56-4
CAS No.: 123665-88-3
CAS No.:
CAS No.:
CAS No.: 20258-95-1